Methylfluorophenyldichlorosilane
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Overview
Description
Methylfluorophenyldichlorosilane is an organosilicon compound that features a silicon atom bonded to a methyl group, a fluorophenyl group, and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylfluorophenyldichlorosilane can be synthesized through several methods. One common approach involves the reaction of fluorophenylsilane with methyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. Another method involves the direct chlorination of methylfluorophenylsilane using chlorine gas.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methylfluorophenyldichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or siloxanes, and reduction reactions to form silanes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired rate of reaction.
Oxidation and Reduction: Various oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as lithium aluminum hydride, are used.
Major Products Formed
Substitution Reactions: Silane derivatives with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation and Reduction: Silanols, siloxanes, and silanes.
Scientific Research Applications
Methylfluorophenyldichlorosilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of methylfluorophenyldichlorosilane involves its ability to form strong covalent bonds with various nucleophiles. The silicon atom in the compound is highly reactive towards nucleophilic attack, leading to the formation of stable silane derivatives. This reactivity is exploited in various applications, such as surface modification and the synthesis of functional materials.
Comparison with Similar Compounds
Methylfluorophenyldichlorosilane can be compared with other similar organosilicon compounds, such as:
Methylphenyldichlorosilane: Lacks the fluorine atom, resulting in different reactivity and properties.
Fluorophenyldichlorosilane: Lacks the methyl group, leading to variations in steric and electronic effects.
Methylfluorophenylsilane: Lacks the chlorine atoms, affecting its reactivity towards nucleophiles.
The presence of both methyl and fluorophenyl groups in this compound imparts unique properties, such as increased hydrophobicity and altered electronic characteristics, making it distinct from its analogs.
Properties
CAS No. |
91747-40-9 |
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Molecular Formula |
C7H7Cl2FSi |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
dichloro-(2-fluorophenyl)-methylsilane |
InChI |
InChI=1S/C7H7Cl2FSi/c1-11(8,9)7-5-3-2-4-6(7)10/h2-5H,1H3 |
InChI Key |
DPPLSRTVINZTHV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1F)(Cl)Cl |
Origin of Product |
United States |
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